4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE is a complex heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a chlorophenyl and methoxyphenyl moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include dihydro derivatives, substituted triazolo-pyrimidines, and various functionalized aromatic compounds .
Scientific Research Applications
4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions lead to modulation of immune responses and inhibition of cell proliferation, making it a potential candidate for treating autoimmune diseases and cancers.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
7-[4-[(4-chlorophenyl)methoxy]phenyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O/c24-19-5-1-16(2-6-19)15-30-20-7-3-17(4-8-20)21-11-14-26-23-27-22(28-29(21)23)18-9-12-25-13-10-18/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTBETGJXXMCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=NC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.